molecular formula C15H18OS B14655154 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(phenylthio)- CAS No. 53577-28-9

2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(phenylthio)-

Cat. No.: B14655154
CAS No.: 53577-28-9
M. Wt: 246.4 g/mol
InChI Key: OKWDLWOKJSFQBZ-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(phenylthio)- is an organic compound with a complex structure that includes a cyclohexenone ring substituted with three methyl groups and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(phenylthio)- can be achieved through several methods. One common approach involves the reaction of 3,5,5-trimethyl-2-cyclohexen-1-one with a phenylthiol reagent under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the phenylthio group on the cyclohexenone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.

    Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(phenylthio)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(phenylthio)- exerts its effects involves interactions with molecular targets and pathways. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclohexenone ring provides a reactive site for nucleophilic addition or substitution reactions, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    3,5,5-Trimethyl-2-cyclohexen-1-one:

    3,5,5-Trimethyl-2-cyclohexen-1-ol: This compound has a hydroxyl group instead of a phenylthio group, affecting its reactivity and applications.

    Cyclohexenone: A simpler structure without the methyl or phenylthio substitutions, used as a building block in organic synthesis.

Uniqueness

2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where the phenylthio functionality is required.

Properties

CAS No.

53577-28-9

Molecular Formula

C15H18OS

Molecular Weight

246.4 g/mol

IUPAC Name

3,5,5-trimethyl-2-phenylsulfanylcyclohex-2-en-1-one

InChI

InChI=1S/C15H18OS/c1-11-9-15(2,3)10-13(16)14(11)17-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3

InChI Key

OKWDLWOKJSFQBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC(C1)(C)C)SC2=CC=CC=C2

Origin of Product

United States

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